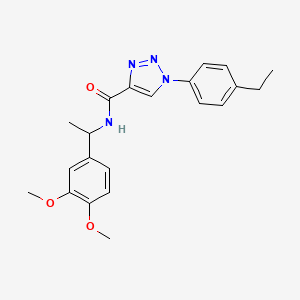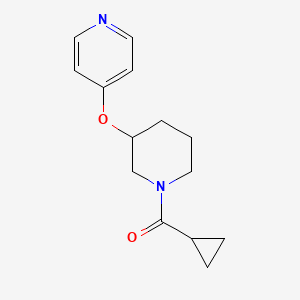
Cyclopropyl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "Cyclopropyl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone" is a chemical entity that appears to be related to a class of compounds that have been studied for their potential biological activities, including anticancer and antituberculosis properties. The related compounds often contain cyclopropyl and piperidine or pyridine moieties, which are known for their presence in various pharmacologically active molecules.
Synthesis Analysis
The synthesis of related compounds, such as [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives, has been achieved using the reductive amination method with sodium triacetoxyborohydride as a reducing agent . This method appears to be a simple and convenient approach to yield piperazine derivatives. Similarly, cyclopropanone equivalents have been prepared from 3-chloropropionic acid, which then react with various nucleophiles to form different heterocyclic compounds . These methods could potentially be adapted for the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of related compounds has been extensively characterized using spectroscopic methods and X-ray diffraction (XRD) studies. For instance, the crystal and molecular structure of a compound with a 6-chloropyridin-3-yl group and a methanone moiety was determined, showing intermolecular hydrogen bonding . Another study reported the crystal structure of a co-crystal involving isophthalic acid and a bis(pyridin-4-yl)methanone derivative, which formed supramolecular chains and layers through hydrogen bonding . These analyses are crucial for understanding the molecular geometry and potential interaction sites of "this compound".
Chemical Reactions Analysis
The related compounds have been used in various chemical reactions. For example, cyclopropanone equivalents have been utilized in the synthesis of pyrroles, pyrrolines, and pyrrolizidines . Additionally, cyclometalated complexes have been synthesized and applied in coupling reactions, demonstrating the versatility of these compounds in synthetic chemistry . These reactions could provide insights into the reactivity of "this compound" and its potential use in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been inferred from their molecular structures and intermolecular interactions. For example, the crystal structure of an adduct involving a 4-chlorophenyl methanone component revealed specific dihedral angles and hydrogen bonding patterns . These properties are important for predicting the solubility, stability, and reactivity of "this compound". Additionally, the luminescent properties of cyclometalated complexes suggest potential applications in materials science .
Wissenschaftliche Forschungsanwendungen
Mechanism of Inhibition in Methanol Dehydrogenase : Cyclopropane derivatives, including those structurally similar to Cyclopropyl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone, have been studied for their inhibitory effects on Methanol Dehydrogenase (MDH). This research offers insights into the enzyme's inhibition mechanism, which does not involve free radical formation but rather a concerted proton abstraction and rearrangement process (Frank et al., 1989).
Antitubercular Activities : Compounds structurally related to this compound have shown promising antitubercular activities. Specific cyclopropyl methanones exhibited significant minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis, indicating their potential in developing new antitubercular agents (Bisht et al., 2010).
Anticancer and Antituberculosis Studies : Cyclopropyl and piperazine derivatives have been synthesized and evaluated for their anticancer and antituberculosis activities. Some of these compounds demonstrated significant effects in vitro, highlighting their therapeutic potential in these areas (Mallikarjuna et al., 2014).
Antimicrobial Activity : Pyridine derivatives, similar in structure to this compound, have been synthesized and evaluated for their antimicrobial activity. These compounds displayed variable and modest activity against bacteria and fungi, suggesting their potential use in developing new antimicrobial agents (Patel et al., 2011).
Synthesis and Biological Evaluation of Cyclopropyl Analogues : Studies on cyclopropyl analogues related to 2-amino-5-phosphonopentanoic acid, which share structural similarities with this compound, demonstrated their activity as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor. These findings contribute to the understanding of NMDA receptor modulation and potential therapeutic applications (Dappen et al., 2010).
Eigenschaften
IUPAC Name |
cyclopropyl-(3-pyridin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-14(11-3-4-11)16-9-1-2-13(10-16)18-12-5-7-15-8-6-12/h5-8,11,13H,1-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTLFRYJAKYDCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

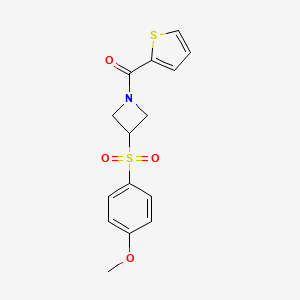
![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B3012411.png)
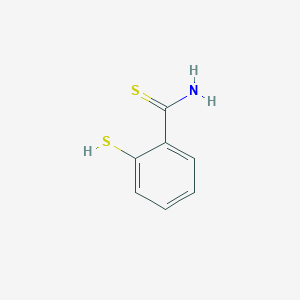
![Ethyl 5-[(3-chlorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3012413.png)
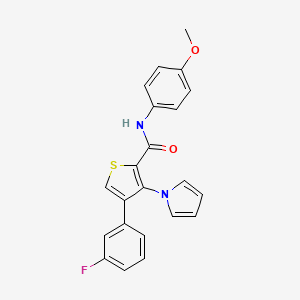
![5-[cyano(2-thienyl)methyl]-N,N,1,3-tetramethyl-1H-pyrazole-4-sulfonamide](/img/structure/B3012416.png)
![(1S,6R,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B3012417.png)
![1-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B3012421.png)
![2-[[5-[(4-Bromophenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B3012422.png)
![Methyl 4-[[2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B3012423.png)
![4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3012424.png)

